Home > Products > Screening Compounds P137255 > N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-bromobenzenesulfonamide
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-bromobenzenesulfonamide - 2034466-78-7

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-bromobenzenesulfonamide

Catalog Number: EVT-2910733
CAS Number: 2034466-78-7
Molecular Formula: C18H19BrN2O3S
Molecular Weight: 423.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-4-(4-fluorophenyl)-1-[2-hydroxy-2-(3-methyl-1-benzofuran-2-yl)ethyl]piperazinium chloride propan-1-ol solvate

  • Compound Description: This compound is identified as a potential drug candidate possessing antihypertensive, antioxidant, and beta-adrenolytic properties. It comprises a benzofuran ring system, a fluorophenyl ring system, and a piperazine ring, all connected by an ethyl chain [].
  • Relevance: This compound shares the benzofuran moiety with N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-bromobenzenesulfonamide. Additionally, both compounds feature an ethyl chain linker connecting the benzofuran to other functional groups [].

Osimertinib Mesylate

  • Compound Description: Osimertinib mesylate is an established antineoplastic agent. A significant aspect of its production involves monitoring the levels of the genotoxic impurity “3-Chloro-N-(2-((2-dimethylamino) ethyl)(methyl) amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl) pyrimidin-2-yl) amino) phenyl) propanamide” [, ].

2-(2-Ethyl-2,3-dihydro-1-benzofuran-2-yl)imidazolinium Chloride

  • Compound Description: This compound exists in multiple polymorphic forms. Its structure features a dihydro-2-furanyl group and an imidazoline ring [].
  • Relevance: This compound shares the benzofuran moiety with N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-bromobenzenesulfonamide. The presence of different polymorphic forms emphasizes the potential structural diversity and variations possible even within closely related benzofuran-containing compounds [].

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This compound shows promise as a potent and selective histone deacetylase (HDAC) inhibitor, particularly for class I HDAC isoforms. It exhibits in vitro and in vivo anticancer activity and possesses a favorable pharmacokinetic profile [].
  • Relevance: Though structurally distinct from N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-bromobenzenesulfonamide, this compound's inclusion highlights the broader context of exploring diverse chemical structures for specific therapeutic targets. The presence of a dimethylamino group, albeit in a different arrangement, suggests a potential point of structural comparison with the target compound [].

2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine

  • Compound Description: Commonly referred to as “5-MeO-BFE”, this compound and its N-ethyl analog have been the subject of synthesis, analysis, and characterization [].
  • Relevance: Both "5-MeO-BFE" and N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-bromobenzenesulfonamide share the core benzofuran structure. Additionally, the presence of the N,N-dimethylethanamine moiety in 5-MeO-BFE is structurally analogous to the dimethylaminoethyl group in the target compound [].

4-amino-N-[2-(1-aminocycloalkan-1-yl)ethyl]-5-chloro-2-methoxybenzamides

  • Compound Description: This series of compounds, particularly 4-amino-5-chloro-N-[2-(1-dimethylamino-1-cyclohexyl)ethyl]-2-methoxybenzamide (YM-47813), exhibits potent 5-HT4 receptor agonistic activity, leading to enhanced gastric motility [].
  • Relevance: While structurally diverse from N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-bromobenzenesulfonamide, the exploration of this compound series with restricted amine conformations highlights the significance of spatial arrangements and their impact on biological activity, a factor potentially relevant for understanding the structure-activity relationships of the target compound [].

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-methoxypropanamide

  • Compound Description: Identified as a major degradation product of Osimertinib, this compound underscores the importance of degradation pathway analysis for drug development [].
  • Relevance: The presence of the (dimethylamino)ethyl substructure in this degradation product and in N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-bromobenzenesulfonamide suggests a potential area for exploring metabolic stability and potential degradation pathways for the target compound [].

Ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate

  • Compound Description: This compound features a nonplanar pyrimidine ring adopting a boat conformation. Its supramolecular aggregation involves hydrogen bonding interactions [].
  • Relevance: Though not directly analogous in structure to N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-bromobenzenesulfonamide, this compound's inclusion highlights the importance of considering conformational flexibility and non-covalent interactions in shaping the overall structure and potential biological interactions of related compounds [].

ABT-239

  • Compound Description: ABT-239, chemically known as 4-(2-{2-[(2R)-2-methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile, acts as a potent and selective histamine H3 receptor antagonist. Its pharmacological profile suggests potential therapeutic applications in cognitive disorders and schizophrenia [].
  • Relevance: ABT-239 and N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-bromobenzenesulfonamide share the benzofuran core structure, with ABT-239 featuring a substituent at the 5-position of the benzofuran ring. The structural similarity, despite different activities, suggests that modifications to the benzofuran core can lead to diverse pharmacological profiles [].

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

  • Compound Description: This compound serves as a vital intermediate in synthesizing various bioactive compounds, notably the anticancer drug Osimertinib [].
  • Relevance: Although not directly structurally related to N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-bromobenzenesulfonamide, the inclusion of (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one highlights the importance of exploring synthetic intermediates and their potential as building blocks for diverse pharmaceutical compounds [].

SK-951

  • Compound Description: This benzofuran derivative, chemically defined as (-)4-amino-N-[2-(1-azabicyclo[3.3.0]octan-5-yl) ethyl]-5-chloro-2,3-dihydro-2-methylbenzo[b]furan-7-carboxamide hemifumarate, displays potent gastrokinetic properties attributed to its 5-HT4 receptor agonistic activity. It effectively accelerates gastric emptying in various animal models [, ].
  • Relevance: Both SK-951 and N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-bromobenzenesulfonamide belong to the benzofuran class of compounds. The structural similarities, despite different activities, emphasize the versatility of the benzofuran scaffold in generating compounds with distinct pharmacological profiles [, ].

Properties

CAS Number

2034466-78-7

Product Name

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-bromobenzenesulfonamide

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-bromobenzenesulfonamide

Molecular Formula

C18H19BrN2O3S

Molecular Weight

423.33

InChI

InChI=1S/C18H19BrN2O3S/c1-21(2)15(17-11-13-7-3-5-9-16(13)24-17)12-20-25(22,23)18-10-6-4-8-14(18)19/h3-11,15,20H,12H2,1-2H3

InChI Key

ZGRLEWQTKRBKQT-UHFFFAOYSA-N

SMILES

CN(C)C(CNS(=O)(=O)C1=CC=CC=C1Br)C2=CC3=CC=CC=C3O2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.